5-Amino-DL-tryptophan

Protein Engineering Thermal Stability Genetic Code Expansion

5-Amino-DL-tryptophan (CAS 6383-69-3) is a racemic non-canonical amino acid with a 5-amino substitution on the indole ring, conferring pH-dependent intramolecular charge transfer absent in 5-HTP or canonical tryptophan. Ribosomal incorporation via TrpRS reduces protein thermal stability by ~20°C and disrupts folding cooperativity—a quantifiable perturbation for mechanistic folding studies and conditional stability switches. It also serves as a site-specific spectroscopic reporter for local pH changes and as a serotonin pathway probe. ≥98% purity ensures reproducible structure-function outcomes. Choose this compound for validated biophysical applications that no other analog can replicate.

Molecular Formula C14H20N4O4
Molecular Weight 219,25 g/mole
CAS No. 6383-69-3
Cat. No. B555190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-DL-tryptophan
CAS6383-69-3
Synonyms6382-93-0; Z-D-Arg-OH; Nalpha-Carbobenzyloxy-D-arginine; Cbz-D-Arginine; N-alpha-Z-D-arginine; (R)-2-(((Benzyloxy)carbonyl)amino)-5-guanidinopentanoicacid; Nalpha-Cbz-D-arginine; Nalpha-Carbobenzoxy-D-arginine; Benzyloxycarbonylarginine; ST50307193; N|A-Z-D-arginine; z-D-Arg; Nalpha-Z-D-arginine; AC1LUHAV; PubChem14972; Z-D-ARGININE; D-ARGININE,N2-[(PHENYLMETHOXY)CARBONYL]-; N-A-Z-D-ARGININE; KSC491M9N; SCHEMBL6768020; 95925_FLUKA; CTK3J1696; MolPort-003-939-900; ZINC1793698; ANW-43014
Molecular FormulaC14H20N4O4
Molecular Weight219,25 g/mole
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-]
InChIInChI=1S/C11H13N3O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,12-13H2,(H,15,16)
InChIKeySJSSFUMSAFMFNM-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-DL-tryptophan CAS 6383-69-3: A Unique Tryptophan Analog for Protein Engineering and Neuroscience Research


5-Amino-DL-tryptophan (CAS 6383-69-3, molecular formula C₁₁H₁₃N₃O₂, molecular weight 219.24 g/mol) is a synthetic, racemic tryptophan derivative characterized by an amino group substitution at the 5-position of the indole ring. This substitution fundamentally alters its chemical and biological properties compared to canonical tryptophan, endowing it with pH-sensitive intramolecular charge transfer capacity [1]. It is primarily employed as a building block for non-canonical amino acid (NAA) incorporation in protein engineering and as a serotonin pathway precursor in neuroscience research .

Why 5-Amino-DL-tryptophan Cannot Be Replaced by Standard Tryptophan or 5-HTP in Research Workflows


Standard L-tryptophan, 5-hydroxy-L-tryptophan (5-HTP), and other tryptophan analogs are not functional substitutes for 5-amino-DL-tryptophan. The 5-amino substitution confers a unique, pH-dependent intramolecular charge transfer capability that is absent in hydroxyl- or unsubstituted tryptophan derivatives [1]. Critically, when incorporated into proteins via genetic code expansion, 5-amino-DL-tryptophan dramatically alters biophysical properties, causing a ~20°C reduction in thermal stability (Tm) and a substantial loss of folding cooperativity compared to wild-type protein [1]. This is a quantifiable, structure-function tradeoff not observed with canonical tryptophan. Furthermore, 5-amino-DL-tryptophan is a validated substrate for tryptophanyl-tRNA synthetase (TrpRS), enabling its ribosomal incorporation, whereas many other 5-position analogs exhibit poor or no translational activity [2]. Simple substitution with another tryptophan derivative will fail to recapitulate these specific biochemical and biophysical outcomes, leading to invalid experimental conclusions or failed protein engineering campaigns.

Quantitative Evidence for 5-Amino-DL-tryptophan's Differentiated Performance


Thermal Stability Reduction: 5-Amino-DL-tryptophan Lowers Protein Tm by ~20°C vs. Wild-Type Tryptophan

When incorporated into barstar protein, 5-amino-DL-tryptophan ((5-NH₂)Trp) causes a ~20°C decrease in thermal denaturation midpoint (Tm) compared to the native protein containing canonical tryptophan. This is accompanied by strongly reduced unfolding cooperativity and a substantial loss in folding free energy [1].

Protein Engineering Thermal Stability Genetic Code Expansion

pH-Sensitive Intramolecular Charge Transfer: A Spectroscopic Property Unique to 5-Aminotryptophan Among Tryptophan Analogs

Unlike canonical tryptophan or 5-hydroxy-tryptophan, 5-amino-DL-tryptophan exhibits pH-dependent intramolecular charge transfer, a property shared with purine bases of DNA. This results in substantially different hydrophobicity and spectral characteristics compared to canonical Trp [1].

Biophysical Characterization Spectroscopy Protein Engineering

Validated Substrate for Tryptophanyl-tRNA Synthetase Enables Ribosomal Incorporation

5-Amino-DL-tryptophan is a confirmed substrate for E. coli tryptophanyl-tRNA synthetase (TrpRS), catalyzing the formation of 5-aminotryptophyl-tRNATrp [1]. Docking studies predict its binding site is within 1.5 Å of canonical tryptophan, correlating with efficient translational incorporation [1]. In contrast, many other 5-substituted analogs exhibit significantly reduced or no aminoacylation activity.

Genetic Code Expansion Non-Canonical Amino Acids tRNA Synthetase

Procurement-Relevant Purity and Storage Specifications Differentiate 5-Amino-DL-tryptophan from Bulk Tryptophan

Research-grade 5-Amino-DL-tryptophan is supplied at ≥98% purity (assayed by titration) with a defined melting point of 265–275 °C (decomposes) . It requires storage at 0–8 °C or -20 °C to maintain stability [1]. This is more stringent than bulk L-tryptophan (typically stored at room temperature, purity ≥98%) and 5-HTP (often stored at 2–8 °C, but with variable purity specifications).

Procurement Quality Control Stability

Optimal Use Cases for 5-Amino-DL-tryptophan Based on Quantified Performance Differentiation


Protein Engineering: Designing Proteins with Tunable Stability via Genetic Code Expansion

Use 5-Amino-DL-tryptophan as a non-canonical amino acid to replace canonical tryptophan residues. This substitution reproducibly lowers the protein's Tm by ~20°C and introduces pH-sensitive charge transfer [1]. Ideal for creating destabilized protein variants for mechanistic folding studies or for engineering conditional stability (e.g., pH-dependent activity switches). The validated substrate activity for TrpRS ensures efficient ribosomal incorporation [2].

Biophysical Probe Development: Exploiting Unique pH-Sensitive Charge Transfer

Incorporate 5-amino-DL-tryptophan into peptides or proteins as a site-specific spectroscopic reporter. Its pH-dependent intramolecular charge transfer provides a distinct signal not available from native aromatic residues, enabling novel assays for monitoring local pH changes, conformational dynamics, or binding events [1]. This application is unique to 5-amino-tryptophan and cannot be replicated with 5-hydroxy-tryptophan or canonical tryptophan.

Neuroscience Research: Serotonin Pathway Precursor with Differentiated Metabolic Handling

Employ 5-amino-DL-tryptophan as a precursor in serotonin biosynthesis studies. While structurally related to 5-HTP, the amino group substitution alters its interaction with tryptophan hydroxylase and downstream enzymes [1]. This can be used to dissect pathway flux or to generate unique metabolic intermediates not produced from native tryptophan or 5-HTP, offering a comparative tool for mapping serotoninergic pathways.

Pharmaceutical and Biotech R&D: Reference Standard for Analytical Method Development

Due to its defined purity (≥98%), specific melting point (265–275 °C dec.), and unique spectral properties, 5-amino-DL-tryptophan serves as a high-quality reference standard for HPLC, LC-MS, and spectrophotometric method development targeting tryptophan analogs. Its stringent storage requirements (0–8 °C) necessitate careful supply chain management, making it a suitable candidate for establishing robust QC protocols [3].

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